molecular formula C31H45N5O13 B8106443 Bis-Mal-Lysine-PEG4-acid

Bis-Mal-Lysine-PEG4-acid

Cat. No.: B8106443
M. Wt: 695.7 g/mol
InChI Key: RZAXBVRZUKAYCY-QHCPKHFHSA-N
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Description

Evolution of Bifunctional Linkers in Chemical Biology

The journey of bifunctional linkers in chemical biology is closely tied to the advancements in therapeutic bioconjugates, especially ADCs. scispace.comamericanpharmaceuticalreview.com Early, or first-generation, ADCs often utilized non-selective conjugation chemistries. pharmaceutical-journal.com These methods typically involved attaching linkers to highly accessible amino acid residues on the antibody, such as lysine (B10760008) or cysteine. scispace.com However, this approach resulted in a heterogeneous mixture of ADC molecules with varying numbers of drugs attached at different locations, which could lead to unpredictable pharmacokinetics and potential instability, causing premature release of the toxic payload. americanpharmaceuticalreview.compharmaceutical-journal.com

Recognizing these limitations, the field evolved towards developing more sophisticated linkers and conjugation strategies to create more homogeneous and stable ADCs. scispace.com This led to the exploration of linkers with different release mechanisms, broadly categorized as cleavable and non-cleavable. scispace.com Non-cleavable linkers are designed to release the drug only after the entire ADC is internalized by the target cell and the antibody is degraded in the lysosome. pharmaceutical-journal.com In contrast, cleavable linkers are engineered to break and release the drug in response to specific conditions within the tumor microenvironment or inside the cell, such as low pH or the presence of specific enzymes like cathepsins. biopharminternational.compharmaceutical-journal.com This innovation allows for a "bystander effect," where the released drug can kill neighboring target cells that may not have internalized the ADC, potentially increasing therapeutic potency. pharmaceutical-journal.com

Further advancements have focused on site-specific conjugation technologies. These methods modify the antibody sequence to introduce specific amino acids at optimal positions, allowing for precise control over where the linker attaches and ensuring a uniform drug-to-antibody ratio (DAR). americanpharmaceuticalreview.compharmaceutical-journal.com The structure of the linker itself has also become a major focus of innovation. Researchers have developed linkers with improved hydrophilicity, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, to counteract the hydrophobicity of many drug payloads, which can otherwise lead to aggregation and poor pharmacokinetics. americanpharmaceuticalreview.comkoreascience.kr Modern linker technologies, such as the Exo-Linker, reposition the cleavable components to enhance stability and resistance to enzymatic degradation, representing a significant step forward in creating safer and more effective bioconjugates. adcreview.com

The Significance of Bis-Mal-Lysine-PEG4-acid in Contemporary Bioconjugation Research

In the landscape of advanced linker chemistry, this compound has emerged as a significant tool for creating sophisticated bioconjugates. axispharm.commedchemexpress.com It is a heterobifunctional linker, meaning it possesses distinct reactive groups that can selectively couple with different functional targets. axispharm.com This compound's unique architecture is based on a lysine core, which provides a branched structure.

The structure of this compound features three key components:

Two Maleimide (B117702) Groups: These groups are highly reactive towards thiol (sulfhydryl) groups, which are found in the amino acid cysteine. This reaction occurs efficiently at a pH range of 6.5-7.5, forming a stable thioether bond. axispharm.combroadpharm.com

A Carboxylic Acid Group: This terminal acid group can be activated to react with primary amines, such as those on the amino acid lysine, to form a stable amide bond. axispharm.combroadpharm.com

A PEG4 Spacer: The molecule incorporates a hydrophilic polyethylene glycol (PEG) chain of four units. axispharm.combiosynth.com PEG linkers are widely used in bioconjugation to enhance the water solubility of the final conjugate, which is particularly important when working with hydrophobic molecules. precisepeg.comaxispharm.com The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules. precisepeg.com

The combination of these features in a single molecule makes this compound a versatile linker. It enables the precise, covalent assembly of multiple molecular entities. For example, it can be used to link a molecule containing a primary amine to two other molecules that each possess a thiol group. This capability is highly valuable in the construction of complex therapeutic and diagnostic agents. axispharm.com Its applications include the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to selectively degrade target proteins within cells. axispharm.commedchemexpress.combiocat.com By providing a stable and soluble bridge, this compound facilitates the development of next-generation bioconjugates with tailored properties. axispharm.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1426164-52-4 biosynth.com
Molecular Formula C₃₁H₄₅N₅O₁₃ axispharm.combiosynth.com
Molecular Weight 695.71 g/mol axispharm.combiosynth.com

| Purity | Typically ≥95% axispharm.com |

Properties

IUPAC Name

3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N5O13/c37-24(8-13-35-26(39)4-5-27(35)40)32-11-2-1-3-23(34-25(38)9-14-36-28(41)6-7-29(36)42)31(45)33-12-16-47-18-20-49-22-21-48-19-17-46-15-10-30(43)44/h4-7,23H,1-3,8-22H2,(H,32,37)(H,33,45)(H,34,38)(H,43,44)/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAXBVRZUKAYCY-QHCPKHFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N5O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Bis Mal Lysine Peg4 Acid

Advanced Synthetic Routes to Bis-Mal-Lysine-PEG4-acid Architectures

The synthesis of this compound is a multi-step process that builds upon a central lysine (B10760008) scaffold. The core principle involves the selective functionalization of the α- and ε-amino groups of lysine with maleimide (B117702) moieties and the coupling of the lysine's carboxyl group to a PEG4-acid linker.

A common synthetic pathway can be conceptualized as follows:

Lysine Core Preparation : The synthesis begins with a lysine derivative where the carboxylic acid group is protected, often as an ester (e.g., methyl or benzyl (B1604629) ester), to prevent its participation in subsequent reactions.

Maleimide Introduction : The two free amino groups of the protected lysine are reacted with a suitable maleimide precursor. A frequently used method is the reaction with an N-hydroxysuccinimide (NHS) ester of a maleimido-alkanoic acid, such as 3-maleimidopropionic acid NHS ester. This reaction proceeds under mild conditions to form stable amide bonds, attaching the maleimide groups to the lysine scaffold.

Deprotection : The protecting group on the lysine's carboxylic acid is removed. For example, a benzyl ester can be cleaved via hydrogenolysis, yielding a free carboxylic acid on the bis-maleimide lysine intermediate.

PEG Linker Conjugation : The final step involves coupling the bis-maleimide lysine intermediate to a PEG4 linker that has a terminal amino group and a protected acid group. The free carboxyl group of the bis-maleimide lysine is activated, commonly using carbodiimide (B86325) chemistry (e.g., with EDC), and then reacted with the amino-PEG4-acid derivative. Subsequent deprotection of the PEG linker's terminal acid group yields the final product, this compound.

An alternative advanced route involves building the molecule on a solid-phase support, which can streamline purification steps. In such a strategy, an appropriately protected PEG4-acid linker is first attached to the solid support. A protected lysine is then coupled to the linker, followed by the sequential introduction of the maleimide groups to the deprotected α- and ε-amino groups. Cleavage from the resin releases the final compound. This methodology allows for high purity and scalability.

The key reactive intermediates and building blocks in these syntheses are summarized below.

Intermediate/ReagentPurpose in Synthesis
Protected Lysine (e.g., H-Lys(Z)-OBzl)Central scaffold with protected reactive groups.
Maleimido-alkanoic acid NHS esterReagent for introducing thiol-reactive maleimide groups onto the lysine amines.
Amino-PEG4-acid (with protection)Spacer arm that enhances solubility and provides the terminal carboxylic acid.
Carbodiimides (e.g., EDC, DCC)Activating agents for coupling carboxylic acids and amines to form amide bonds. broadpharm.com

Terminal Functional Group Derivatization Strategies (e.g., TFP ester)

The terminal carboxylic acid of this compound is a key functional handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine residues). broadpharm.com While direct coupling can be achieved using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), a more robust strategy involves pre-activating the carboxylic acid to form a stable, amine-reactive ester. broadpharm.comvectorlabs.com

One of the most effective derivatives is the 2,3,5,6-Tetrafluorophenyl (TFP) ester . The TFP ester of this compound is a highly efficient amine-acylating agent. vectorlabs.com TFP esters offer significant advantages over the more traditional NHS esters, primarily their enhanced stability and higher reactivity. vectorlabs.comprecisepeg.comvectorlabs.com They are less susceptible to hydrolysis in aqueous media, which allows for more efficient conjugation reactions with higher yields and greater reproducibility. broadpharm.combroadpharm.com The reaction of a TFP ester with a primary amine results in the formation of a stable amide bond. vectorlabs.com

The table below compares the properties of TFP and NHS esters as terminal functional groups for amine conjugation.

FeatureTFP EsterNHS Ester
Reactivity Higher reactivity towards primary amines. vectorlabs.comvectorlabs.comStandard reactivity. precisepeg.com
Hydrolytic Stability More stable in aqueous buffers, less prone to hydrolysis. vectorlabs.comvectorlabs.comMore susceptible to hydrolysis in aqueous environments. precisepeg.com
Optimal Reaction pH 7.5 - 8.0. vectorlabs.comvectorlabs.com7.0 - 7.5. vectorlabs.com
Byproduct 2,3,5,6-TetrafluorophenolN-hydroxysuccinimide

The synthesis of Bis-Mal-Lysine-PEG4-TFP ester involves reacting this compound with TFP in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or EDC. google.com The resulting activated compound, Bis-Mal-Lysine-PEG4-TFP ester, is a valuable reagent for constructing complex bioconjugates like antibody-drug conjugates (ADCs). vectorlabs.com

Orthogonal Synthesis and Multifunctionalization Approaches

Orthogonal synthesis refers to the use of specific, non-interfering chemical reactions to selectively modify a molecule with multiple functional groups. This approach is critical for creating precisely defined, multifunctional versions of the this compound linker. The inherent reactivity of the molecule provides a degree of orthogonality: the maleimide groups react chemoselectively with thiols at a pH of 6.5-7.5, while the TFP ester derivative reacts with amines at a slightly higher pH of 7.5-8.0. vectorlabs.comvectorlabs.comthermofisher.com This pH-dependent control allows for a sequential conjugation strategy.

For more complex architectures, advanced orthogonal chemistries are employed. A powerful strategy involves incorporating "click chemistry" handles, such as an azide (B81097) or an alkyne, into the linker's structure during synthesis. nih.govrsc.org For example, a synthetic route could utilize an azidolysine derivative as the central scaffold. eur.nl This would produce a linker with two maleimide groups, a terminal carboxylic acid, and an azide group. The azide can then be selectively reacted with an alkyne-modified molecule via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. eur.nl This approach enables the attachment of a third type of molecule (e.g., an imaging agent, a second peptide, or a nanoparticle) without interfering with the thiol- or amine-reactive sites. rsc.orgeur.nl

This "universal ligand" strategy allows for the construction of highly tailored, multifunctional platforms for applications such as dual-modality imaging or targeted drug delivery. rsc.orgeur.nl A versatile building block can be synthesized and subsequently conjugated to various biomolecules and functional moieties in a modular fashion. eur.nl

Orthogonal ChemistryReactive PartnersKey Features
Thiol-Maleimide Michael Addition Thiol (e.g., from Cysteine) + MaleimideHighly specific at pH 6.5-7.5, forms a stable thioether bond. thermofisher.com
Amine Acylation Amine (e.g., from Lysine) + Activated Ester (TFP/NHS)Forms a stable amide bond; reactivity is pH-dependent. broadpharm.comvectorlabs.com
Azide-Alkyne Cycloaddition Azide + Alkyne (terminal or strained, e.g., DBCO)Bio-orthogonal (does not react with native functional groups), high efficiency, forms a stable triazole ring. eur.nl

By combining these orthogonal reactions, researchers can design and synthesize sophisticated molecular constructs based on the this compound framework, enabling precise control over the final architecture and function.

Bioconjugation Mechanisms Mediated by Bis Mal Lysine Peg4 Acid

Thiol-Maleimide Conjugation Reactions

The two maleimide (B117702) groups on the Bis-Mal-Lysine-PEG4-acid linker are specifically designed to react with sulfhydryl (thiol) groups, typically found in the side chains of cysteine residues in proteins and peptides. vectorlabs.com This reaction proceeds via a Michael addition mechanism, resulting in the formation of a stable thioether linkage. axispharm.com

The reaction between a maleimide and a thiol is highly dependent on pH. The process is significantly more efficient when the thiol group is in its deprotonated thiolate form (RS-), which acts as the nucleophile. nih.gov Consequently, the reaction kinetics are governed by the pKa of the specific thiol group and the pH of the reaction buffer. nih.govresearchgate.net

The thiol-maleimide conjugation is highly chemoselective within a specific pH range. axispharm.com Optimal reactivity and selectivity for thiol groups are achieved in a pH range of 6.5 to 7.5. broadpharm.comaxispharm.comvectorlabs.com Within this window, the reaction with thiols is highly favored. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. axispharm.comvectorlabs.com However, as the pH increases above 7.5, the reaction loses its chemoselectivity, and competitive reaction with primary amines, such as the ε-amino group of lysine (B10760008), becomes more significant. vectorlabs.comvectorlabs.com

pH RangePrimary Reactive SpeciesReaction Rate with ThiolsSelectivity
< 6.5 Thiol (RSH)SlowHigh
6.5 - 7.5 Thiolate (RS⁻)Fast, OptimalVery High (Chemoselective for Thiols) broadpharm.comvectorlabs.com
> 7.5 Thiolate (RS⁻)FastDecreased (Competitive reaction with amines) vectorlabs.com

This table summarizes the effect of pH on the thiol-maleimide conjugation reaction.

While the formation of the thioether bond (specifically, a thiosuccinimide adduct) is efficient, its stability can be a concern under certain physiological conditions. axispharm.com The conjugate is susceptible to a retro-Michael reaction, which can lead to the exchange of the maleimide-linked molecule with other thiol-containing species, such as glutathione, which is abundant in vivo. researchgate.netnih.gov This payload migration can compromise the efficacy and specificity of the bioconjugate. axispharm.comprolynxinc.com

The stability of the thiosuccinimide ring is also influenced by pH. The ring can be opened by hydrolysis. vectorlabs.com If this hydrolysis occurs before the conjugation reaction with a thiol, the maleimide group is inactivated. vectorlabs.com However, if the ring-opening hydrolysis occurs after the thioether bond has been formed, the resulting succinamic acid thioether product is significantly more stable and resistant to the retro-Michael reaction. vectorlabs.comprolynxinc.com This has led to strategies where the conjugate is intentionally hydrolyzed post-synthesis to lock in the linkage and enhance its in vivo stability. prolynxinc.com

Carboxylic Acid-Amine Conjugation through Activated Esters

The terminal carboxylic acid on the PEG4 spacer of this compound provides a site for conjugation to primary amines, such as those on lysine residues of proteins. axispharm.combroadpharm.com This reaction does not occur spontaneously and requires the carboxyl group to be converted into a more reactive "activated ester" intermediate to facilitate the formation of a stable amide bond. mychemblog.comgbiosciences.com

The conversion of the carboxylic acid to an amine-reactive intermediate is achieved using coupling reagents.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that is commonly used for this purpose. gbiosciences.comsigmaaldrich.com EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. gbiosciences.comsigmaaldrich.comnih.gov This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid. gbiosciences.comsigmaaldrich.com To improve coupling efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. gbiosciences.comthermofisher.com NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with a primary amine to create the final amide bond. gbiosciences.comsigmaaldrich.comthermofisher.com This two-step process allows for greater control and higher yields. gbiosciences.com

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is another highly efficient peptide coupling reagent used to generate an active ester from a carboxylic acid. mychemblog.comwikipedia.org In a typical mechanism, a base deprotonates the carboxylic acid, which then attacks the HATU reagent. commonorganicchemistry.comyoutube.com This leads to the formation of an OAt-active ester, which subsequently reacts with an amine to form the desired amide bond with high efficiency and rapid kinetics. wikipedia.orgcommonorganicchemistry.com

Once the carboxylic acid is activated, the resulting ester's properties are crucial for successful conjugation. While this compound possesses a terminal acid, related linkers are available pre-activated, for example, as a TFP ester. broadpharm.com The choice between different activated esters, such as NHS and TFP (2,3,5,6-tetrafluorophenyl) esters, involves a trade-off between reactivity and stability. precisepeg.comvectorlabs.com

NHS Esters : These are the most common amine-reactive acylating agents. precisepeg.com They are highly reactive but are also susceptible to hydrolysis in aqueous environments. researchgate.net The half-life of an NHS ester decreases significantly as the pH rises, from several hours at pH 7 to just minutes at pH 8.6. thermofisher.comresearchgate.net

TFP Esters : TFP esters are an alternative to NHS esters and are noted for their superior stability and greater resistance to spontaneous hydrolysis, particularly at the basic pH levels often used for conjugation reactions. precisepeg.comvectorlabs.comlumiprobe.com This enhanced stability can lead to more efficient and reproducible labeling of biomolecules. vectorlabs.com While some studies suggest TFP esters are as reactive as NHS esters, others indicate slightly lower reactivity. thieme-connect.com A potential drawback is their increased hydrophobicity compared to NHS esters, which can reduce water solubility. precisepeg.comresearchgate.net

FeatureNHS EsterTFP Ester
Reactivity HighHigh, sometimes considered slightly less than NHS thieme-connect.com
Hydrolytic Stability Lower, susceptible to hydrolysis, especially at higher pH thermofisher.comresearchgate.netHigher, more resistant to hydrolysis precisepeg.comvectorlabs.comresearchgate.net
Optimal Reaction pH 7.0 - 8.6 thermofisher.comnih.gov> 7.5 precisepeg.com
Solubility Generally more water-solubleMore hydrophobic, may require co-solvents precisepeg.comresearchgate.net

This table provides a comparative analysis of NHS and TFP esters used in bioconjugation.

Engagement of Lysine Residues in Protein Bioconjugation

Lysine is a frequently targeted amino acid for protein modification in bioconjugation. nih.gov This is due to several favorable characteristics: the ε-amino group on its side chain is a good nucleophile, and lysine residues are typically abundant and exposed on the surface of proteins. nih.govcreative-biolabs.com The pKa of the lysine ε-amino group is approximately 10.5, meaning it is predominantly protonated and positively charged at physiological pH. nih.gov

For conjugation to occur, the amino group must be in its unprotonated, nucleophilic state. Therefore, reactions targeting lysine residues, such as those involving the activated carboxylic acid of a linker like this compound, are typically performed at a pH between 7.0 and 9.0. nih.gov At these pH levels, a sufficient fraction of the lysine amino groups are deprotonated to allow for efficient formation of a stable amide bond with an activated ester. nih.gov While the high abundance of lysine allows for significant loading of molecules onto a protein, it can also lead to a heterogeneous mixture of products, as modification can occur at multiple sites. nih.gov

Implications of Lysine Abundance on Conjugate Heterogeneity

The surface of a typical antibody can have numerous lysine residues, making it a readily available target for conjugation. nih.govnih.gov However, traditional conjugation methods that target these residues, such as those utilizing N-hydroxysuccinimide (NHS) esters or activated carboxylic acids like that on this compound, react indiscriminately with many of the solvent-accessible lysines. nih.gov This lack of specificity is a primary cause of conjugate heterogeneity, a state where the final product is not a single, well-defined molecule but rather a complex mixture of species. nih.gov

This heterogeneity manifests in several ways. A key parameter used to characterize antibody-drug conjugates (ADCs) is the drug-to-antibody ratio (DAR), which indicates the average number of drug molecules attached to each antibody. tandfonline.com Random conjugation to lysine residues results in a population of ADCs with a wide distribution of DAR values, typically ranging from 0 to 8. tandfonline.com This mixture can contain unconjugated antibodies, as well as antibodies with one, two, three, or more drug molecules attached at various locations. This variability can significantly impact the therapeutic efficacy and pharmacokinetic properties of the conjugate. For instance, the ADC Kadcyla® is known to be heterogeneously modified on various lysine residues, resulting in an average DAR of 3.5. nih.gov The complexity of such mixtures makes it difficult to establish a clear structure-activity relationship and can pose challenges for manufacturing consistency and regulatory approval.

Table 1: Consequences of Lysine Abundance on Bioconjugate Properties
ParameterDescription of HeterogeneityImpact on Bioconjugate
Drug-to-Antibody Ratio (DAR)Produces a mixture of molecules with varying numbers of conjugated payloads (e.g., DAR 0-8). tandfonline.comAffects therapeutic efficacy, potency, and clearance rate. tandfonline.com
Conjugation SitePayloads are attached to different lysine residues across the protein surface. nih.govCan potentially alter protein structure, stability, or binding affinity of the antibody to its target.
Product ConsistencyDifficulty in producing identical batches due to the stochastic nature of the conjugation reaction.Poses significant challenges for manufacturing, quality control, and regulatory processes.
Pharmacokinetics (PK)Different species within the mixture can have different clearance rates and biodistribution profiles.Leads to unpredictable PK profiles for the overall therapeutic product.

Emerging Strategies for Site-Selective Lysine Modification

To overcome the challenge of heterogeneity, significant research efforts have been directed toward developing methods for the site-selective modification of lysine residues. nih.govrsc.org The goal is to produce homogeneous bioconjugates with a precisely defined DAR and a specific conjugation site, thereby improving their therapeutic properties and manufacturing consistency. nih.gov Several innovative strategies have emerged to control lysine reactivity.

One approach focuses on targeting the most reactive lysine residue . The local microenvironment surrounding a lysine residue can significantly alter its pKa value and, consequently, its nucleophilicity. nih.govnih.gov By carefully controlling reaction conditions such as pH, it is possible to preferentially modify a single, highly reactive lysine. nih.gov For example, reagents like sulfonatetrafluorophenyl (STP) esters have been used to selectively bind to these hyper-reactive lysines.

Proximity-induced modification represents another powerful strategy. This method uses a guiding group or "linchpin" that first binds non-covalently or reversibly to a specific site on the protein. nih.gov This binding event positions a reactive group in close proximity to a particular lysine residue, leading to its selective and irreversible modification. nih.gov Affinity peptides that bind to specific regions on an antibody have been used to mediate this type of targeted transfer. nih.gov

Enzyme-directed modification offers exceptional specificity. Enzymes possess highly ordered binding sites that can recognize specific amino acid sequences or structural motifs. nih.gov This allows them to catalyze the modification of a single lysine residue with high precision, under biologically compatible conditions. nih.gov

Finally, novel chemical reagents and reaction mechanisms are being developed to achieve site-selectivity. These include sulfonyl acrylates that undergo an addition-elimination reaction under slightly basic conditions to modify a single lysine with high specificity. nih.gov Another reported method is the cysteine-to-lysine transfer (CLT) protocol, which provides a pathway for achieving site-selective lysine modification within the context of antibody conjugate construction. rsc.org

Table 2: Comparison of Site-Selective Lysine Modification Strategies
StrategyPrinciple of SelectivityKey AdvantagesConsiderations
Targeting Reactive LysinesExploits differences in the pKa and nucleophilicity of individual lysine residues due to their local microenvironment. nih.govnih.govDoes not require genetic engineering of the protein. Applicability depends on the presence of a uniquely reactive lysine.
Proximity-Induced ModificationAn affinity group directs a reactive moiety to a specific lysine residue, increasing the local concentration and reaction rate. nih.govHigh degree of selectivity can be achieved without protein mutation. Requires the design and synthesis of a specific affinity ligand or "linchpin" compound. nih.gov
Enzyme-Directed ModificationUtilizes the inherent substrate specificity of enzymes to modify a single target lysine. nih.govOffers exquisite site-selectivity and biocompatible reaction conditions. nih.govMay require specific recognition sequences near the target site; enzyme availability and cost can be factors.
Novel Chemical ReagentsDevelopment of reagents (e.g., sulfonyl acrylates) with unique reactivity profiles for specific lysine modification. nih.govProvides direct chemical control over the modification site.Reagent development and optimization for specific proteins can be complex.

Applications of Bis Mal Lysine Peg4 Acid in Advanced Bioconjugate Research

Design and Synthesis of Antibody-Drug Conjugates (ADCs)

Bis-Mal-Lysine-PEG4-acid has emerged as a valuable tool in the sophisticated construction of antibody-drug conjugates (ADCs), offering solutions to challenges of stability, homogeneity, and site-specificity. Its unique trifunctional architecture, featuring two maleimide (B117702) groups and a terminal carboxylic acid, allows for precise control over the conjugation process.

Role as a Non-Cleavable Linker in ADC Architectures

This compound functions as a non-cleavable linker, a class of linkers designed for high stability in systemic circulation. nih.govbiochempeg.com The two maleimide groups on the lysine (B10760008) scaffold react with thiol (-SH) groups, typically from cysteine residues on an antibody, to form highly stable thioether bonds. This reaction is specific for thiols within a pH range of 6.5 to 7.5.

Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody-drug conjugate after internalization into the target cancer cell. nih.gov This process releases the cytotoxic drug, which is still attached to the linker and a single amino acid residue from the antibody. This strategy is considered a safe approach for delivering highly potent cytotoxic drugs, as it minimizes premature drug release and potential off-target toxicity. nih.gov The inherent stability of the thioether bond formed by the maleimide groups is crucial to the efficacy of this non-cleavable linker strategy.

Influence on Drug-to-Antibody Ratio (DAR) Control and Homogeneity in ADC Synthesis

A critical parameter in ADC development is the drug-to-antibody ratio (DAR), which defines the number of drug molecules attached to a single antibody. Traditional conjugation methods often result in heterogeneous mixtures with varying DARs, where each species can have a different pharmacological profile. ucl.ac.uk The bifunctional nature of the maleimide groups in this compound enables a strategy known as disulfide re-bridging, which significantly improves ADC homogeneity and allows for precise DAR control. ucl.ac.uknih.govnih.gov

In a typical IgG1 antibody, there are four interchain disulfide bonds. genemedi.net Through a controlled reduction step, these bonds are broken to yield eight reactive cysteine residues. ucl.ac.uk A bis-maleimide linker, such as this compound, can then be used to "re-bridge" these pairs of cysteines. This process covalently reconnects the antibody chains while simultaneously attaching the drug-linker complex at a defined location. ucl.ac.uknih.gov This site-selective modification of the four interchain disulfide bonds results in a homogenous ADC population with a controlled DAR of approximately 4. nih.govnih.gov This is a substantial improvement over heterogeneous conjugates, which can contain a wide distribution of DARs (e.g., 0, 2, 4, 6, and 8). ucl.ac.uk

Table 1: Comparison of ADC Homogeneity
Conjugation StrategyTypical Resulting MixtureDAR Control
Random Cysteine AlkylationHeterogeneous (DAR 0, 2, 4, 6, 8)Poor
Random Lysine AcylationHighly Heterogeneous (Many species)Very Poor
Disulfide Re-bridging (with Bis-Maleimide Linkers)Largely HomogeneousPrecise (Typically DAR ≈ 4)

Contribution to Site-Specific versus Random Conjugation Strategies for ADCs

The use of this compound is a cornerstone of modern site-specific conjugation, moving away from the less predictable outcomes of random conjugation. nih.gov Random conjugation strategies typically target either the surface-exposed lysine residues (>80 per antibody) or the cysteine residues from partially reduced interchain disulfides. ucl.ac.uknih.gov These methods lead to a lack of site specificity, product heterogeneity, and potential modification of regions critical for antibody binding. nih.gov

In contrast, disulfide re-bridging with bis-maleimide linkers is a premier site-specific strategy. ucl.ac.uknih.gov It directs conjugation to the known locations of the four interchain disulfide bonds, preserving the structural integrity of the antibody and avoiding the antigen-binding sites. genemedi.net This approach, facilitated by reagents like this compound, generates well-defined, uniform ADC products. nih.gov Homogeneous ADCs produced via site-specific methods have been shown to have improved stability, better pharmacokinetics, and an enhanced therapeutic window compared to their heterogeneous counterparts. nih.gov

Development of Proteolysis-Targeting Chimeras (PROTACs)

This compound also serves as a versatile linker in the construction of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific proteins from the cell.

Integration of this compound as a PEG-Based PROTAC Linker

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. nih.govnih.gov One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. medchemexpress.com The linker's role is to bridge these two ligands, facilitating the formation of a ternary complex (POI-PROTAC-E3 ligase) which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. axispharm.com

Structural Design Considerations for PROTAC Assembly and Efficacy

The linker in a PROTAC is not merely a passive spacer; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy. nih.govprecisepeg.com The structure of this compound offers several design advantages.

Length and Flexibility : The PEG4 chain provides a flexible and sufficiently long spacer to allow the two ends of the PROTAC to simultaneously and effectively bind their respective protein partners without significant steric hindrance. researchgate.net This flexibility is crucial for the productive formation of the ternary complex. precisepeg.com

Hydrophilicity : The PEG component enhances aqueous solubility, which can improve the molecule's compatibility with physiological environments and potentially its pharmacokinetic profile. axispharm.comnih.gov

Attachment Points : The lysine core provides a branched structure. The two maleimide groups can be used to attach to cysteine residues on a protein or peptide-based ligand, while the terminal carboxylic acid can be activated to form a stable amide bond with an amine-containing ligand. This provides versatility in the synthetic strategy for assembling the final PROTAC molecule.

Advances in Targeted Molecular Delivery Systems

The precise delivery of therapeutic and diagnostic agents to specific sites within the body is a central goal of advanced medical research. This compound has emerged as a valuable tool in this field, offering a versatile scaffold for the construction of sophisticated molecular delivery systems. Its distinct chemical architecture, featuring two thiol-reactive maleimide groups and a terminal carboxylic acid, allows for the site-specific conjugation of various molecular entities, from proteins and peptides to imaging agents. The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making this linker particularly suitable for in vivo applications.

Engineering for Protein and Peptide Labeling

The dual maleimide groups of this compound are specifically engineered for reaction with thiol (-SH) groups, which are present in the cysteine residues of proteins and peptides. This reactivity allows for highly selective and stable covalent bond formation under physiological conditions (pH 6.5-7.5), forming a thioether linkage. This capability is particularly useful for crosslinking or bridging applications. For instance, the two maleimide groups can bridge reduced disulfide bonds within a single protein, such as in the hinge region of an antibody, thereby creating a stably linked conjugate without causing fragmentation of the protein.

Alternatively, the bifunctional nature of the linker can be used to dimerize peptides or other thiol-containing molecules. The terminal carboxylic acid provides an additional, orthogonal site for conjugation. It can be activated to react with primary amines (e.g., lysine residues) to attach other molecules, such as drugs, fluorescent dyes, or other targeting ligands. This trifunctional capacity—two thiols and one amine reaction site—allows for the assembly of complex, multi-component bioconjugates. The hydrophilic PEG4 spacer is critical in these applications, as it helps to mitigate aggregation and improve the aqueous solubility of the final labeled protein or peptide.

Table 1: Functional Group Reactivity of this compound

Functional Group Reactive Toward Resulting Bond Optimal pH
Maleimide (x2) Thiols (e.g., Cysteine) Thioether 6.5 - 7.5
Carboxylic Acid Primary Amines (e.g., Lysine) Amide 7.5 - 8.0 (with activators)

Development of Radiopharmaceuticals and Imaging Agents via Site-Selective Radiolabeling

In the development of next-generation diagnostic and therapeutic agents, the site-specific attachment of radionuclides to targeting biomolecules is crucial for ensuring in vivo stability and optimal imaging contrast or therapeutic efficacy. Maleimide-based linkers are instrumental in this process. The strategy typically involves conjugating a chelating agent, which securely holds a radioisotope, to a targeting molecule like a nanobody or antibody.

Research has demonstrated the successful use of maleimide-cysteine chemistry for the site-specific radiolabeling of biomolecules for Positron Emission Tomography (PET) imaging. nih.govmdpi.com For example, a maleimide-functionalized chelator such as NOTA can be conjugated to a cysteine-tagged nanobody, which is then radiolabeled with Gallium-68 to create a PET imaging agent. nih.govmdpi.com This method yields a homogenous, site-specifically labeled product that can visualize whole-body expression of its target, such as PD-L1 in tumors. nih.govmdpi.com

Linkers like this compound are well-suited for creating such agents. The carboxylic acid terminus can be used to attach a chelator capable of binding radioisotopes like Gallium-68, Copper-64, or Zirconium-89. nih.gov Subsequently, the dual maleimide groups can be used to attach the entire construct to a targeting protein by bridging a reduced disulfide bond, providing a stable, site-specific linkage. nih.gov This approach prevents the loss of the radioactive cargo, a common issue with less stable conjugation methods, and ensures that the targeting function of the biomolecule is not compromised. nih.gov

Functionalization of Biomaterials and Surfaces

The modification of biomaterials and surfaces is a critical aspect of biomedical engineering, aiming to improve biocompatibility, control cellular interactions, and introduce novel functionalities. This compound and similar maleimide-PEG linkers serve as powerful tools for surface functionalization, enabling the covalent attachment of bioactive molecules to create advanced materials for tissue engineering, medical devices, and controlled drug release systems.

Tailoring Biocompatible Materials with Enhanced Properties

A key application of maleimide-PEG linkers is in the formation of hydrogels, which are water-swollen polymer networks widely used in regenerative medicine. By using a multi-arm PEG core functionalized with maleimide groups, researchers can crosslink these macromers with thiol-containing molecules, such as peptides, to form a stable hydrogel network. This maleimide-thiol reaction offers significant advantages, including fast reaction kinetics at physiological pH and high specificity, which allows for the stoichiometric and well-defined incorporation of bioligands.

This method can be used to incorporate cell adhesion peptides (like RGD) into the hydrogel matrix, promoting cell attachment and spreading. The ability to precisely control the hydrogel's structure and bioactivity makes maleimide-crosslinked PEG hydrogels highly suitable for encapsulating and delivering cells. Furthermore, maleimide-PEG linkers are used to modify material surfaces to enhance biocompatibility. By grafting PEG chains onto a surface via thiol-maleimide conjugation, a non-fouling layer is created that effectively resists protein adsorption and cell adhesion. This is highly valuable for implantable medical devices and biosensors where minimizing non-specific interactions is essential.

Strategies for Controlled Release Mechanism Integration

The covalent linkage formed by maleimide chemistry is generally stable, but it can be engineered to be part of a controlled release system. One advanced strategy involves incorporating cleavable sequences into the crosslinker itself. For instance, in hydrogel formulations for protein delivery, a protease-cleavable peptide sequence can be placed between thiol groups that then react with a maleimide-functionalized PEG. The encapsulated therapeutic protein is then released on-demand as endogenous or exogenous proteases cleave the peptide linkers, leading to the degradation of the hydrogel network.

This approach has been successfully used for the sustained in vivo release of growth factors like Vascular Endothelial Growth Factor (VEGF). In the context of antibody-drug conjugates (ADCs), while the primary goal is often stability, the maleimide linkage itself can be susceptible to a retro-Michael reaction, leading to potential premature drug release. However, this feature can also be exploited. More sophisticated strategies involve designing linkers that are sensitive to the specific microenvironment of a target tissue, such as acidic conditions or the presence of specific enzymes found in tumors. These cleavable linkers ensure that the therapeutic payload is released precisely at the site of action, maximizing efficacy while minimizing systemic toxicity.

Table 2: Research Applications of Bis-Maleimide Linkers

Application Area Specific Use Key Finding/Advantage
Targeted Delivery Antibody-Drug Conjugates (ADCs) Enables site-specific attachment of cytotoxic drugs to antibodies.
Molecular Imaging PET Tracer Development Site-specific conjugation of chelators for radiolabeling nanobodies (e.g., with 68Ga). nih.govmdpi.com
Biomaterials Hydrogel Crosslinking Provides fast, specific, and stoichiometric incorporation of bioligands for cell encapsulation.
Surface Modification Creation of Non-Fouling Surfaces PEGylation via thiol-maleimide chemistry reduces non-specific protein adsorption.
Controlled Release Degradable Hydrogels Integration of protease-cleavable peptides allows for on-demand release of therapeutics.

Influence of Bis Mal Lysine Peg4 Acid on Bioconjugate Characteristics in Research Contexts

Hydrophilicity and Solubility Enhancement by the PEG4 Spacer

A primary challenge in the development of bioconjugates, particularly antibody-drug conjugates (ADCs), is the inherent hydrophobicity of many potent cytotoxic payloads. nih.gov This poor water solubility can lead to aggregation, manufacturing difficulties, and suboptimal pharmacokinetic profiles. The incorporation of hydrophilic linkers is a key strategy to mitigate these issues. nih.gov

The Bis-Mal-Lysine-PEG4-acid linker contains a discrete PEG4 spacer, which is a short chain of four repeating ethylene (B1197577) glycol units. This PEG chain serves as a "hydrophilicity reservoir," significantly enhancing the water solubility of the resulting bioconjugate. broadpharm.combroadpharm.com PEGylation, the process of attaching PEG chains, is a well-established method for increasing the solubility of hydrophobic molecules in aqueous solutions. axispharm.comprecisepeg.com The ether oxygen atoms on the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydrating shell around the conjugate. This increased hydrophilicity helps to prevent the aggregation often caused by hydrophobic drug moieties, leading to more stable and homogenous preparations. nih.govnih.gov Research has shown that even short PEG spacers can positively impact the physical stability of bioconjugates. nih.govacs.org

Table 1: Influence of PEG4 Spacer on Bioconjugate Solubility
Bioconjugate ComponentCharacteristicObservation in Aqueous MediaReference
Hydrophobic Payload (e.g., auristatin)Low Intrinsic SolubilityProne to aggregation and precipitation. purepeg.com
Biomolecule (e.g., antibody)Generally SolubleSolubility can be compromised by conjugation to hydrophobic payloads. nih.gov
Resulting Bioconjugate (with this compound)Enhanced HydrophilicityThe PEG4 spacer improves overall water solubility and reduces the tendency for the conjugate to aggregate. axispharm.combroadpharm.com

Impact on In Vitro and In Vivo Stability of Bioconjugates

The stability of a bioconjugate is critical to its function and is largely determined by the chemical linkages used. This compound provides two primary points of covalent attachment: thioether bonds via the maleimide (B117702) groups and amide bonds via the carboxylic acid.

The maleimide groups react with thiol (sulfhydryl) groups, typically from cysteine residues on proteins, to form a stable thioether linkage. axispharm.com However, the resulting succinimide (B58015) ring is susceptible to two competing reactions in vivo: a retro-Michael reaction, which can lead to cleavage of the conjugate and exchange with other thiols like albumin or glutathione, and a hydrolysis reaction (ring-opening). acs.orgprolynxinc.comresearchgate.net The retro-Michael reaction can compromise therapeutic efficacy by causing premature drug release. acs.orgresearchgate.net Conversely, hydrolysis of the succinimide ring opens it to form a succinamic acid thioether, which is stable and no longer susceptible to thiol exchange. acs.orgprolynxinc.com This ring-opening is often seen as a stabilizing event for the conjugate. prolynxinc.com The rate of these reactions is pH-dependent, with hydrolysis being more significant at neutral or basic pH. researchgate.net Studies have shown that while conjugates from common maleimides undergo ring-opening, the process can be slow, with half-lives of over a week. prolynxinc.com

The terminal carboxylic acid of the linker forms a highly stable amide bond with primary amines, such as those on lysine (B10760008) residues of a protein. broadpharm.com This bond is generally considered non-cleavable under physiological conditions, providing a robust and permanent linkage.

Table 2: Stability of Linkages Formed by this compound
Linkage TypeFormed FromStability CharacteristicInfluencing FactorsReference
Thioether (Succinimide)Maleimide + ThiolSusceptible to retro-Michael reaction (thiol exchange) and ring-opening hydrolysis.Presence of exogenous thiols (e.g., glutathione), pH. acs.orgprolynxinc.comnih.gov
Thioether (Ring-Opened)Hydrolysis of SuccinimideStabilized against further thiol exchange.pH, time. acs.orgprolynxinc.com
AmideCarboxylic Acid + AmineHighly stable under physiological conditions.Generally considered non-cleavable. broadpharm.com

Pharmacokinetic and Pharmacodynamic Modulation in Preclinical Models

The incorporation of a PEG spacer, even a short one like PEG4, can significantly alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a bioconjugate. biosynth.com PEGylation is a widely used strategy to improve the pharmaceutical efficacy and PK profiles of biologics. axispharm.comkoreascience.kr

PEGylation increases the hydrodynamic volume of a molecule, which can reduce its rate of renal clearance, thereby extending its circulation half-life in the bloodstream. mdpi.com While longer PEG chains have a more pronounced effect, even shorter linkers contribute to this "stealth" effect, which helps shield the bioconjugate from uptake by the reticuloendothelial system. koreascience.krnih.gov This prolonged circulation time can lead to increased accumulation at the target site, such as a tumor. mdpi.compurepeg.com However, some studies have noted that certain PEG linkers can also lead to more rapid excretion of metabolites, potentially enhancing image contrast in diagnostic applications by reducing background signal. acs.orgnih.gov

The hydrophilic PEG chains also play a crucial role in preventing aggregation. By masking the hydrophobicity of conjugated drugs and creating a hydration layer, the PEG4 spacer helps maintain the conjugate's solubility and stability in plasma, preventing the formation of aggregates that could be rapidly cleared from circulation or cause toxicity. nih.govnih.govnih.gov Studies on PEGylated proteins have demonstrated that PEG conjugation can significantly retard the rate and extent of aggregate formation. nih.gov

Table 3: Preclinical Pharmacokinetic Effects of PEGylation
ParameterEffect of PEG4 SpacerUnderlying MechanismReference
Circulation Half-LifeGenerally increased.Increased hydrodynamic size reduces renal clearance and shields from RES uptake. koreascience.krmdpi.com
Aggregation TendencyReduced.Hydrophilic PEG chain masks hydrophobic components and improves solubility in plasma. nih.govnih.govpurepeg.com
Clearance RateGenerally decreased for the intact conjugate.Slower clearance for larger, more soluble conjugates; however, specific metabolites may be cleared rapidly. nih.govnih.gov

The linker in a bioconjugate is not merely a connection but can actively influence the molecule's ability to interact with its target. The PEG4 spacer in this compound provides adequate distance between the conjugated biomolecule (e.g., an antibody) and its payload (e.g., a drug or imaging agent). This separation can be critical for preserving the biological activity of the antibody, minimizing steric hindrance that might otherwise interfere with its binding to its target receptor. precisepeg.com

Cellular internalization can also be affected by PEGylation. While PEG itself is not known to have specific cell-surface receptors, its presence can modulate how a bioconjugate interacts with the cell membrane. aacrjournals.org The hydrophilic nature of the PEG spacer can reduce non-specific binding to cells. purepeg.com Studies on PEGylated nanoparticles have shown that PEGylation can significantly affect cellular uptake, sometimes reducing it in macrophages, which is beneficial for avoiding clearance mechanisms. nih.govnih.govmdpi.com The specific route of entry, such as endocytosis, can also be influenced by the presence of PEG chains on the surface of the bioconjugate. nih.govresearchgate.net

Table 4: Impact of PEG4 Spacer on Target Interaction and Cellular Processes
ProcessInfluence of PEG4 SpacerMechanism in Research ModelsReference
Target EngagementPreserves or enhances binding affinity.Provides spatial separation between the targeting moiety and the payload, reducing steric hindrance. precisepeg.com
Cellular InternalizationModulates uptake.Reduces non-specific interactions and can decrease uptake by phagocytic cells (e.g., macrophages). May influence the pathway of endocytosis. nih.govnih.govmdpi.com

Methodological and Analytical Approaches in Bis Mal Lysine Peg4 Acid Research

Optimization of Bioconjugation Reaction Parameters (e.g., pH, stoichiometry)

Bis-Mal-Lysine-PEG4-acid is a heterobifunctional linker, meaning it has distinct reactive groups at its ends: two maleimide (B117702) groups and a terminal carboxylic acid. axispharm.com The successful formation of a stable conjugate requires careful optimization of the reaction conditions for each functional group.

The maleimide groups are specifically designed to react with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly dependent on pH. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. broadpharm.com Below this range, the reaction rate is significantly slower, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, which can compete with the desired thiol reaction.

The terminal carboxylic acid is used for conjugation to primary amines, such as the epsilon-amino group of lysine (B10760008) residues on a protein. This reaction does not proceed spontaneously; it requires the presence of activating agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), to form a stable amide bond. broadpharm.com

Stoichiometry—the molar ratio of the linker to the biomolecule—is a critical parameter to control the degree of conjugation. For instance, in the creation of an ADC, the ratio of this compound to the antibody will directly influence the resulting drug-to-antibody ratio (DAR). A higher molar excess of the linker-drug construct will generally lead to a higher average DAR, but may also increase product heterogeneity. Researchers must empirically determine the ideal stoichiometric ratio to achieve the desired level of conjugation while minimizing unwanted side products and aggregation.

ParameterFunctional GroupOptimal ConditionRationale
pH Maleimide6.5 - 7.5Balances reaction rate with minimizing hydrolysis of the maleimide ring. broadpharm.com
Activators Carboxylic AcidEDC, HATU, etc.Required to form a reactive intermediate for amide bond formation with primary amines. broadpharm.com
Stoichiometry BothVaries by applicationControls the extent of conjugation (e.g., DAR); requires empirical optimization.

Advanced Analytical Techniques for Conjugate Characterization and Purity Assessment (e.g., RP-HPLC, MALDI-TOF)

Once the bioconjugation reaction is complete, a suite of advanced analytical techniques is necessary to confirm the identity, purity, and characteristics of the conjugate.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for separating and quantifying the components of a conjugation reaction mixture. nih.gov The separation is based on the differential hydrophobicity of the analytes. waters.com In the context of this compound conjugates, RP-HPLC can effectively separate the final PEGylated conjugate from the unreacted protein, as well as from any remaining free linker or drug. researchgate.netthermofisher.com The attachment of the PEG linker generally alters the hydrophobicity of the protein, leading to a change in its retention time on the RP-HPLC column. waters.comnih.gov This technique is essential for assessing the purity of the final product and for monitoring the progress of the conjugation reaction.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a cornerstone technique for determining the molecular weight of large biomolecules and their conjugates with high accuracy. creative-proteomics.com For conjugates made with this compound, MALDI-TOF MS can confirm the successful attachment of the linker-drug moiety by measuring the mass increase compared to the unconjugated biomolecule. nih.gov In ADC research, this method is routinely used to determine the distribution of different drug-loaded species and to calculate the average DAR. nih.govbruker.comnih.gov By comparing the mass spectra of the starting antibody and the final ADC product, researchers can identify peaks corresponding to the antibody with zero, one, two, or more drugs attached. cellmosaic.com

TechniquePrinciple of AnalysisKey Information Obtained
RP-HPLC Separation based on hydrophobicity. waters.comPurity assessment, separation of conjugated from unconjugated species, reaction monitoring. nih.govresearchgate.netthermofisher.com
MALDI-TOF MS Measurement of mass-to-charge ratio of ionized molecules. creative-proteomics.comConfirmation of conjugate identity, molecular weight determination, calculation of average DAR, distribution of conjugated species. nih.govbruker.com

Strategies for Mitigating Conjugate Heterogeneity in Complex Systems

One primary source of heterogeneity when using the carboxylic acid function of this compound is the abundance of lysine residues on the surface of most proteins, many of which are chemically similar. Conjugation can occur at multiple sites, leading to a complex mixture of positional isomers.

When using the maleimide functions, heterogeneity can arise from inconsistent reduction of disulfide bonds within a protein to generate free thiols. This can result in a distribution of species with different numbers of available cysteine residues for conjugation.

Several strategies are employed to mitigate this heterogeneity:

Site-Specific Conjugation: The most effective strategy is to engineer the biomolecule to create a unique reactive site. This can involve introducing a cysteine residue at a specific location on the protein's surface, allowing the maleimide group of the linker to attach at a single, predetermined position. This approach drastically reduces the complexity of the resulting conjugate mixture.

Reaction Condition Optimization: As detailed in section 6.1, precise control over stoichiometry, pH, temperature, and reaction time can help narrow the distribution of conjugated species. Limiting the molar excess of the linker can prevent over-conjugation and reduce the formation of highly substituted, potentially aggregated products.

Advanced Purification: Following the conjugation reaction, chromatographic techniques are crucial for isolating the desired product and reducing heterogeneity. Hydrophobic Interaction Chromatography (HIC) is particularly effective for separating antibody-drug conjugates based on their drug load. nih.gov Species with different DARs exhibit different levels of hydrophobicity, allowing HIC to resolve and isolate specific populations, thereby yielding a more homogeneous final product. nih.gov

By combining controlled conjugation chemistry with robust analytical and purification methods, researchers can effectively manage the challenges of heterogeneity in complex bioconjugate systems involving this compound.

Future Directions and Emerging Research Avenues

Innovations in Linker Design and Multifunctionalization

Bis-Mal-Lysine-PEG4-acid is a bifunctional linker featuring two maleimide (B117702) groups and a terminal carboxylic acid. axispharm.com The maleimide groups are reactive towards thiol groups, typically found in cysteine residues of proteins, while the carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues. axispharm.combroadpharm.com The centrally located lysine provides a branching point, and the PEG4 spacer enhances water solubility and provides flexibility to the conjugated molecules. axispharm.comaxispharm.com

Innovations in this area focus on enhancing the reactivity and versatility of the linker. One key development is the creation of derivatives where the terminal carboxylic acid is pre-activated. An example is Bis-Mal-Lysine-PEG4-TFP ester . axispharm.com The 2,3,5,6-tetrafluorophenyl (TFP) ester is more stable against hydrolysis compared to more common N-hydroxysuccinimidyl (NHS) esters and shows higher reactivity with amines, leading to more efficient and stable amide bond formation. vectorlabs.combroadpharm.com This modification streamlines the conjugation process by eliminating the need for separate activation steps in the laboratory.

Further advancements have led to the development of highly branched and complex structures built upon the Bis-Mal-Lysine-PEG core. An example is Bis-MAL-Lysine-dPEG®4-dPEG®12-Tris(m-dPEG®24)3 , a large, branched construct designed to significantly alter the pharmacokinetic properties of the molecule it is attached to. vectorlabs.com Such elaborate designs can extend the half-life of a drug in the bloodstream and reduce renal clearance, showcasing a leap in linker sophistication from simple spacers to multifunctional modulators of drug behavior. vectorlabs.com

The core concept of multifunctionalization is to create constructs that can carry multiple payloads, such as different drugs, targeting moieties, or imaging agents, on a single linker scaffold. The lysine core of this compound naturally lends itself to this purpose, providing a foundation for these more complex, branched designs. axispharm.com

Table 1: Comparison of this compound Derivatives

Compound Name Functional Group 1 Functional Group 2 Key Innovation/Feature
This compound Two Maleimide Groups (thiol-reactive) Carboxylic Acid (amine-reactive after activation) Foundational heterobifunctional linker with a branching lysine core and PEG spacer for solubility. axispharm.com
Bis-Mal-Lysine-PEG4-TFP ester Two Maleimide Groups (thiol-reactive) TFP Ester (amine-reactive) Pre-activated acid with enhanced stability and reactivity towards amines compared to NHS esters. axispharm.comvectorlabs.combroadpharm.com

Expansion into Novel Therapeutic and Diagnostic Modalities

The versatility of this compound and its derivatives allows for their application in a growing number of advanced therapeutic and diagnostic fields.

Antibody-Drug Conjugates (ADCs): This linker is frequently used in the synthesis of ADCs, where it connects a potent cytotoxic drug to a monoclonal antibody. axispharm.comaxispharm.com The antibody targets a specific protein on cancer cells, delivering the drug directly to the tumor site. The bis-maleimide functionality is particularly useful for linking to antibodies where interchain disulfide bonds have been reduced, allowing the linker to bridge the resulting thiol groups. vectorlabs.com

PROTACs: this compound is also employed as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are an emerging therapeutic modality that hijacks the cell's own protein disposal system to destroy specific disease-causing proteins. medchemexpress.com They consist of two different ligands connected by a linker; one binds to the target protein, and the other recruits an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com

Multifunctional Probes and Nanoparticles: The ability to attach different molecules to each end of the linker is valuable for creating sophisticated diagnostic and therapeutic tools. For instance, it can be used in the development of multifunctional probes for imaging and diagnostics. axispharm.com It also facilitates the functionalization of nanoparticles, such as virus-based nanoparticles (VNPs), for targeted drug delivery. axispharm.comresearchgate.net By attaching targeting ligands (like antibodies) and therapeutic agents to a nanoparticle scaffold using such linkers, researchers can create highly specific and potent treatment platforms. researchgate.net

Table 2: Research Applications of this compound

Application Area Description Role of the Linker
Antibody-Drug Conjugates (ADCs) Targeted cancer therapy combining the specificity of an antibody with the potency of a cytotoxic drug. axispharm.comaxispharm.com Covalently links the drug payload to the antibody, often by bridging reduced disulfide bonds. vectorlabs.com
PROTACs A therapeutic strategy that induces the degradation of specific target proteins. medchemexpress.com Connects the target protein-binding ligand to the E3 ligase-recruiting ligand. medchemexpress.com
Probe Development Creation of molecules for diagnostic and imaging purposes. axispharm.com Serves as a scaffold to assemble different functional components, such as a targeting molecule and a reporter molecule. axispharm.com

Advancements in Site-Specific Conjugation Technologies Utilizing this compound Derivatives

A major goal in the field of bioconjugation is to achieve site-specific attachment, which ensures that every resulting molecule is identical, leading to better-defined products with more predictable properties. nih.gov this compound and its derivatives are integral to several of these advanced strategies.

Disulfide Rebridging: The dual maleimide groups on the linker are perfectly suited for site-specifically bridging the two thiol groups that are formed upon the gentle reduction of a native disulfide bond in an antibody. vectorlabs.comvectorlabs.com This is a powerful technique because it allows for conjugation at a specific, known location on the antibody without requiring genetic engineering, resulting in a homogeneous product.

Engineered Cysteine Conjugation: This widely used method, sometimes known as THIOMAB technology, involves genetically engineering one or more cysteine residues into specific sites on an antibody's surface. The maleimide groups of the linker then react specifically with the thiol groups of these engineered cysteines. nih.gov This provides precise control over both the location and number of conjugated payloads, leading to highly uniform ADCs with improved therapeutic windows.

Site-Specific Lysine Modification: While the carboxylic acid or TFP ester end of the linker reacts with lysine residues, which are often numerous and lead to heterogeneous products, new technologies are emerging to make this conjugation site-specific. nih.gov These methods exploit differences in the local chemical environment of specific lysine residues to direct conjugation to a single desired site. nih.gov Furthermore, enzymatic methods, for example using transglutaminase, can create a specific "handle" for conjugation, to which an amine-containing linker derivative could be attached. nih.gov

The combination of different reactive groups on a single linker like this compound supports orthogonal conjugation strategies, where multiple, distinct chemical reactions can be performed on the same core molecule without interfering with each other—a key requirement for building complex, multifunctional bioconjugates. axispharm.com

Q & A

Q. How can this compound be integrated into multi-functional nanoparticles for targeted therapy?

  • Methodological Answer : Conjugate the linker to nanoparticle surfaces via maleimide-thiol chemistry. Use TEM and DLS to confirm functionalization. In vitro assays (e.g., flow cytometry) validate targeting efficiency. Compare release kinetics with non-PEGylated controls .

Q. What in vivo considerations are critical when using this compound for antibody-drug conjugates (ADCs)?

  • Methodological Answer : Assess linker stability in serum (incubate with mouse/human serum, analyze via LC-MS). Monitor pharmacokinetics (PK) and immunogenicity in animal models. Compare tumor-to-normal tissue ratios using radiolabeled ADCs .

Troubleshooting and Innovation

Q. How to address unexpected aggregation in this compound conjugates during purification?

  • Methodological Answer : Introduce a reducing agent (e.g., 1 mM TCEP) to break disulfide bonds. Switch to hydrophobic interaction chromatography (HIC) for aggregation-prone samples. Characterize aggregates using SEC-MALS (size-exclusion chromatography with multi-angle light scattering) .

Q. What novel applications can leverage this compound’s dual-reactive termini?

  • Methodological Answer : Develop heterobifunctional crosslinkers by conjugating targeting ligands (e.g., peptides) and imaging probes (e.g., fluorophores). Validate bifunctionality via Förster resonance energy transfer (FRET) and in vivo imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.